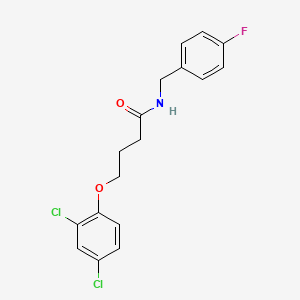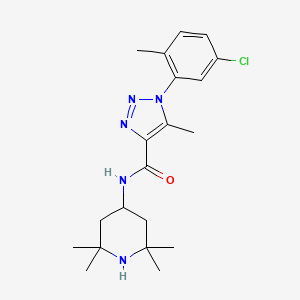
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide, also known as GW501516, is a synthetic drug that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism in the body.
作用機序
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide acts as a PPAR agonist, specifically activating PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has several biochemical and physiological effects that have been extensively studied. In animal models, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to increase endurance and improve lipid metabolism, resulting in reduced body weight and improved glucose tolerance. Additionally, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to reduce inflammation and prevent atherosclerosis in animal models of cardiovascular disease. In human studies, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and improve exercise performance.
実験室実験の利点と制限
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has several advantages for lab experiments, including its well-defined mechanism of action, reproducibility, and availability. However, there are also limitations to its use, including its potential health risks, ethical concerns related to its use in sports, and the need for specialized equipment and expertise to conduct experiments with this compound.
将来の方向性
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide, including its potential applications in cancer therapy, its effects on the gut microbiome, and its interactions with other drugs. Additionally, further research is needed to fully understand the long-term health risks associated with 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide use and to develop safer alternatives with similar effects.
合成法
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-fluorobenzylamine to produce the intermediate 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)benzylamine. This intermediate is then reacted with butyric anhydride to form the final product, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide. The synthesis of this compound has been reported in several research articles and can be easily reproduced in a laboratory setting.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, cardiovascular disease, metabolic disorders, and cancer. In sports, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to enhance endurance and improve lipid metabolism, making it a potential doping agent. However, due to its potential health risks, it has been banned by the World Anti-Doping Agency (WADA). In cardiovascular disease, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and prevent atherosclerosis. In metabolic disorders, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to improve insulin sensitivity, reduce obesity, and prevent type 2 diabetes. In cancer, 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-13-5-8-16(15(19)10-13)23-9-1-2-17(22)21-11-12-3-6-14(20)7-4-12/h3-8,10H,1-2,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMZNYAIWURRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)
![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-ethoxybenzamide](/img/structure/B5129642.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)
![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)